molecular formula C9H7IN2O2 B12821619 Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate

Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B12821619
M. Wt: 302.07 g/mol
InChI Key: DCPBOQAXJQXDAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate typically involves the iodination of imidazo[1,2-a]pyridine derivatives. One common method is the reaction of imidazo[1,2-a]pyridine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The iodine atom in the structure enhances its binding affinity to certain enzymes and receptors . This interaction can modulate various biological pathways, leading to its observed biological effects .

Properties

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3

InChI Key

DCPBOQAXJQXDAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)I

Origin of Product

United States

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